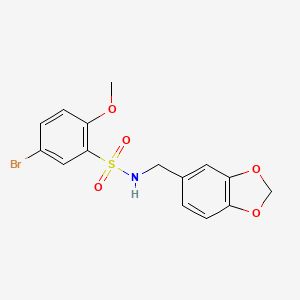
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide” contains several functional groups including a benzodioxole, a bromo-substituted benzene ring, a methoxy group, and a sulfonamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxole and benzene rings would give the molecule a certain degree of rigidity, while the bromo, methoxy, and sulfonamide groups could influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the bromo group could be involved in substitution reactions, the methoxy group could participate in ether cleavage reactions, and the sulfonamide group could take part in various reactions related to amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Photodynamic Therapy Applications
Research has demonstrated the application of derivatives of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide in photodynamic therapy (PDT). For instance, the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown that these compounds possess excellent photophysical and photochemical properties. These properties include high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are critical for the efficacy of Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Similarly, another study highlighted the spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, suggesting their potential as photosensitizer candidates in photodynamic therapy due to their good solubility, monomeric species formation, and favorable fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).
Synthetic and Chemical Properties
The compound and its derivatives have been utilized in chemical synthesis and have shown versatile reactivity. For example, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for the synthesis of various benzonitriles from aryl bromides, demonstrating its utility in the preparation of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011). Another study focused on the reaction of propenylbenzene derivatives with N,N-dibromobenzenesulfonamide, yielding various sulfonamido-substituted products, indicating the compound's reactivity and potential in organic synthesis (Adachi & Otsuki, 1976).
Mechanism of Action
Target of Action
Similar compounds such as amuvatinib have been found to target multiple tyrosine kinases including c-met, c-ret, and the mutant forms of c-kit, pdgfr, and flt3 . These proteins play crucial roles in cell signaling, growth, and differentiation.
Mode of Action
Amuvatinib, a compound with similar structure, suppresses its targets, thereby inhibiting the signaling pathways they are involved in . It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that it may affect pathways involving cell growth, differentiation, and dna repair .
Pharmacokinetics
Amuvatinib, a similar compound, is known to be orally available .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may inhibit cell growth and dna repair, potentially leading to cell death .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its structure for better efficacy, studying its pharmacokinetics, and conducting preclinical and clinical trials .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICBMKRSRLFDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

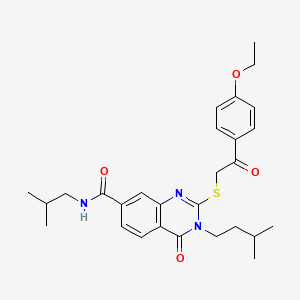
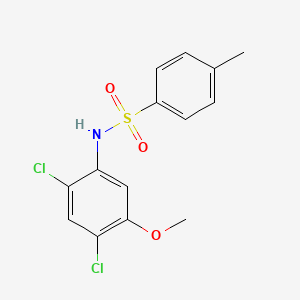
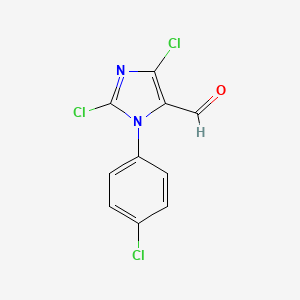
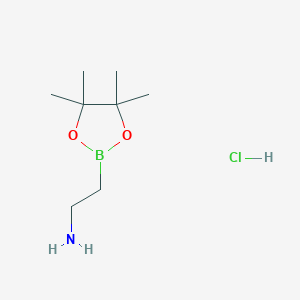
![7-benzyl-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995333.png)
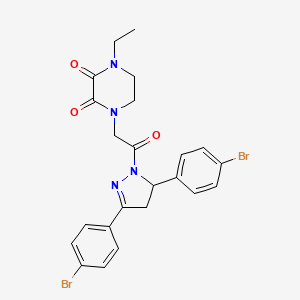
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2995337.png)
![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)
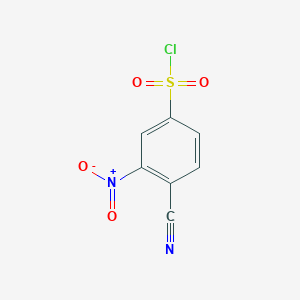

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2995342.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2995343.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2995346.png)
![1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2995350.png)